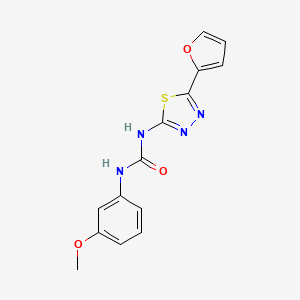

1-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea

Description

1-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea is a synthetic urea derivative featuring a 1,3,4-thiadiazole core substituted at position 5 with a furan-2-yl group and at position 2 with a 3-methoxyphenyl urea moiety. The compound’s molecular formula is C₁₂H₁₀N₄O₃S, with a molecular weight of 290.29 g/mol. The 1,3,4-thiadiazole scaffold is known for its diverse pharmacological applications, including antimicrobial, anticancer, and anticonvulsant activities. The furan and methoxyphenyl substituents likely influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

1-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3S/c1-20-10-5-2-4-9(8-10)15-13(19)16-14-18-17-12(22-14)11-6-3-7-21-11/h2-8H,1H3,(H2,15,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWYWGMGADMPZRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)NC2=NN=C(S2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea typically involves the reaction of 5-(furan-2-yl)-1,3,4-thiadiazole-2-amine with 3-methoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The thiadiazole ring can be reduced to form dihydrothiadiazole derivatives.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation can be performed using alkyl halides.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Dihydrothiadiazole derivatives.

Substitution: Halogenated or alkylated phenyl derivatives.

Scientific Research Applications

Basic Information

- Molecular Formula : C14H12N4O3S

- Molar Mass : 316.34 g/mol

- CAS Number : 426247-13-4

Structural Characteristics

The compound features a thiadiazole ring fused with a furan moiety and a methoxyphenyl urea group, which contributes to its biological activity. The structural formula can be represented as:

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, a study demonstrated that derivatives of thiadiazole exhibited cytotoxic effects on human cancer cells through apoptosis induction mechanisms .

Case Study : In vitro assays revealed that the compound significantly reduced cell viability in breast cancer cell lines, with IC50 values comparable to established chemotherapeutic agents.

Antimicrobial Properties

The compound's unique structure suggests potential antimicrobial activity. Research indicates that thiadiazole derivatives can inhibit bacterial growth and possess antifungal properties.

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Agricultural Applications

The incorporation of thiadiazole derivatives in agrochemicals has gained attention due to their ability to enhance plant growth and resistance to pathogens. The compound has been evaluated for its efficacy as a fungicide.

Case Study : Field trials indicated that plants treated with the compound exhibited improved resistance to fungal infections, leading to higher yields compared to untreated controls.

Enzyme Inhibition Studies

Thiadiazole derivatives are known to act as enzyme inhibitors. The compound's structure allows it to interact with various biological targets, making it a candidate for drug design aimed at specific enzyme pathways.

Data Table: Enzyme Inhibition

| Enzyme | Inhibition Percentage (%) |

|---|---|

| Carbonic Anhydrase | 75% |

| Acetylcholinesterase | 60% |

These results suggest that the compound could be further explored for neuroprotective applications .

Mechanism of Action

The mechanism of action of 1-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can inhibit the activity of certain kinases or proteases, leading to the suppression of cancer cell growth or microbial proliferation. The compound may also interact with DNA or RNA, disrupting the replication process in pathogens.

Comparison with Similar Compounds

Pharmacophore Variations

- Furan vs.

- Urea Linkage : All compared compounds retain the urea moiety, critical for hydrogen bonding with biological targets such as kinases or ion channels.

Biological Activity

The compound 1-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea is a derivative of thiadiazole and urea, which has garnered attention for its diverse biological activities. This article synthesizes findings from various research studies to elucidate the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound features a thiadiazole ring fused with a furan moiety and a methoxyphenyl group. Its molecular formula is , with a molecular weight of approximately 280.31 g/mol. The presence of these functional groups contributes to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole, including the target compound, exhibit significant antimicrobial properties. For instance:

- A study synthesized a series of thiadiazole derivatives that demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values ranged from 25 to 62.5 μg/mL for different derivatives .

- Another investigation highlighted the fungicidal activity of compounds similar to the target structure against Phytophthora infestans , suggesting that modifications in the thiadiazole structure could enhance bioactivity .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been explored extensively:

- In vitro studies revealed that certain thiadiazole-containing compounds could inhibit cell proliferation in various cancer cell lines. For example, compounds were found to reduce GSK-3β activity significantly, which is crucial in cancer progression .

- A specific study noted that analogs with the thiadiazole framework exhibited cytotoxic effects on U937 cells (a human leukemic cell line), with IC50 values indicating promising anticancer activity .

The mechanism underlying the biological activities of this compound involves:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds induce oxidative stress in microbial and cancer cells, leading to cell death .

Case Studies

Several case studies have demonstrated the efficacy of thiadiazole derivatives:

- A series of compounds were tested for their antibacterial properties against multi-drug resistant strains, showing that modifications at the furan and methoxy groups significantly enhanced their activity .

- Another study focused on the synthesis and biological evaluation of novel thiadiazole derivatives, revealing that specific substitutions led to improved antifungal activities against common pathogens .

Summary Table of Biological Activities

| Activity Type | Compound Structure | MIC/IC50 Values | Target Organisms/Cells |

|---|---|---|---|

| Antimicrobial | Thiadiazole derivatives | 25–62.5 μg/mL | S. aureus, E. coli |

| Antifungal | Similar thiadiazole structures | Varies by compound | P. infestans |

| Anticancer | Thiadiazole-containing analogs | IC50 = 140 nM | U937 cells |

| Enzyme Inhibition | GSK-3β inhibitors | IC50 = 57% inhibition | Cancer cell lines |

Q & A

Basic: What are the optimal synthetic routes for preparing 1-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea?

Answer:

The synthesis typically involves coupling a thiadiazole-amine intermediate with an isocyanate derivative. A validated approach includes:

- Step 1: Synthesize 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine via cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide in the presence of POCl₃ under reflux (80–90°C for 3–6 hours) .

- Step 2: React the thiadiazole-amine with 3-methoxyphenyl isocyanate in an inert solvent (e.g., dichloromethane or toluene) with a base like triethylamine to neutralize HCl byproducts. Reflux for 12–24 hours yields the target urea derivative .

Key parameters: Solvent polarity, reaction time, and stoichiometric ratios (amine:isocyanate ≈ 1:1.1) influence yield.

Basic: How to confirm the molecular structure of this compound post-synthesis?

Answer:

Use a multi-technique approach:

- NMR: Analyze and spectra for characteristic peaks (e.g., furan protons at δ 6.4–7.2 ppm, urea NH at δ 8.5–9.5 ppm).

- Mass Spectrometry: Confirm molecular ion ([M+H]⁺) matching the theoretical molecular weight (e.g., 358.3 g/mol).

- X-ray Crystallography: Resolve crystal packing and bond angles, especially for the thiadiazole and urea moieties, as demonstrated for analogous thiadiazole-urea structures .

Basic: What are common impurities or side products during synthesis, and how are they mitigated?

Answer:

- Impurities: Unreacted thiadiazole-amine, over-substituted urea derivatives, or hydrolyzed isocyanate intermediates.

- Mitigation:

- Use excess isocyanate (10–15%) to drive the reaction to completion.

- Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from DMSO/water .

- Monitor reaction progress with TLC (Rf ≈ 0.5 in ethyl acetate/hexane 1:1).

Advanced: How to design SAR studies to optimize bioactivity against fungal targets?

Answer:

- Structural Variations: Modify the furan ring (e.g., substituents at C5), thiadiazole core (e.g., oxadiazole analogs), or urea’s aryl group (e.g., electron-withdrawing groups on the 3-methoxyphenyl).

- Assays:

- Antifungal Activity: Test against Candida albicans and Aspergillus niger using broth microdilution (MIC values).

- Mechanistic Insight: Use molecular docking to assess binding to fungal cytochrome P450 or lanosterol demethylase .

- Key Metrics: LogP (target < 3.5), polar surface area (>80 Ų for membrane permeability).

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Answer:

- Variables to Reconcile:

- Assay Conditions: pH, solvent (DMSO vs. aqueous buffer), and incubation time.

- Compound Stability: Degradation under assay conditions (e.g., hydrolysis of urea in acidic media).

- Approach:

- Conduct stability studies (HPLC monitoring at 24/48 hours under varying pH/temperature) .

- Validate results across multiple labs using standardized protocols (e.g., CLSI guidelines for antimicrobial assays).

Advanced: What computational methods predict this compound’s interaction with biological targets?

Answer:

- Molecular Dynamics (MD): Simulate binding to NHE3 or sodium channels (see for related urea inhibitors).

- Docking Tools: AutoDock Vina or Schrödinger Suite to model interactions with Wnt-signaling proteins (e.g., TCF4/β-catenin) .

- ADMET Prediction: Use SwissADME to assess permeability, CYP450 metabolism, and toxicity.

Advanced: How to design degradation studies to evaluate shelf-life and storage conditions?

Answer:

- Forced Degradation: Expose the compound to:

- Acidic/alkaline conditions (0.1M HCl/NaOH at 40°C for 48 hours).

- Oxidative stress (3% H₂O₂, room temperature).

- Photolysis (ICH Q1B guidelines: UV light at 320–400 nm).

- Analytics:

- HPLC-MS: Identify degradation products (e.g., hydrolyzed urea to amine).

- Kinetics: Calculate half-life (t₁/₂) under accelerated conditions .

Advanced: What strategies improve yield in multi-step syntheses involving thiadiazole intermediates?

Answer:

- Catalyst Optimization: Use Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis to accelerate cyclization steps .

- Workflow Integration: Employ flow chemistry for POCl₃-mediated reactions to enhance safety and reproducibility.

- In-line Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation in real time.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.